1H-Pyrazol-4-ol

Descripción general

Descripción

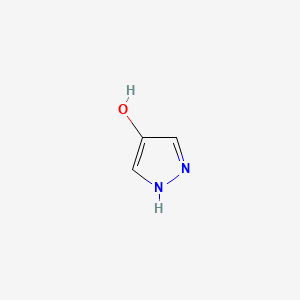

1H-Pyrazol-4-ol is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a hydroxyl group at the fourth position. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions yields this compound . Another method involves the use of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using cost-effective and readily available starting materials. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as iron(III) chloride and polyvinylpyrrolidone can be used to enhance the reaction efficiency .

Análisis De Reacciones Químicas

1H-Pyrazol-4-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 1H-Pyrazol-4-amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Lithium aluminum hydride

- Substitution reagents: Phosphorus tribromide, thionyl chloride

Major Products:

- Pyrazole-4-carboxylic acid

- 1H-Pyrazol-4-amine

- Halogenated pyrazoles

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Pyrazol-4-ol and its derivatives are extensively studied for their potential therapeutic effects. They have been shown to possess various biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial properties of this compound derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant activity, particularly against Gram-positive bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 6.0 |

| Bacillus subtilis | 3.0 |

These results suggest that certain derivatives of this compound could serve as effective alternatives to conventional antibiotics .

Case Study: Antitubercular Activity

Research has demonstrated that derivatives of this compound exhibit potent antitubercular activity. A series of compounds synthesized via glycerol-mediated methods were screened against Mycobacterium tuberculosis, revealing promising results with excellent potency .

Organic Synthesis

In organic synthesis, this compound serves as a crucial building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in creating diverse organic compounds.

Synthesis of Polyhydroquinolines

One notable application is in the synthesis of 4-(1H-pyrazol-4-yl)polyhydroquinolines through Hantzsch condensation reactions. These compounds have been characterized for their biological activities and potential therapeutic applications .

Material Science

The unique properties of this compound derivatives also extend to material science, where they are used in the development of new materials, including polymers and liquid crystals.

Case Study: Development of Functional Materials

Research has explored the use of pyrazole derivatives in creating functional materials with specific optical and electronic properties. These materials are being investigated for applications in sensors and optoelectronic devices .

The biological activities of this compound derivatives can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Effective against various Gram-positive and Gram-negative bacteria. |

| Antifungal | Inhibitory effects on fungal pathogens, making them suitable for agricultural applications. |

| Antitubercular | Potent activity against Mycobacterium tuberculosis strains. |

| Anti-inflammatory | Potential use in treating inflammatory diseases through selective inhibition of key enzymes. |

Mecanismo De Acción

The mechanism of action of 1H-Pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as alcohol dehydrogenase and interact with estrogen receptors, leading to various biological effects . The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring .

Comparación Con Compuestos Similares

1H-Pyrazol-4-ol can be compared with other similar compounds, such as:

1H-Pyrazole: Lacks the hydroxyl group at the fourth position, resulting in different chemical reactivity and biological activity.

1H-Pyrazol-3-ol: The hydroxyl group is located at the third position, leading to variations in its chemical and biological properties.

1H-Pyrazolo[3,4-b]quinoline: A fused ring system with distinct photophysical and biological properties.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyl group at the fourth position allows for various chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications .

Actividad Biológica

1H-Pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. The findings are supported by data tables and relevant case studies.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

- Anti-inflammatory Properties : Potential in treating inflammatory diseases.

- Anticancer Effects : Inhibition of cancer cell proliferation.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Research indicates that this compound demonstrates potent antimicrobial properties. A study evaluated the effectiveness of substituted pyrazole derivatives against common pathogens. The results are summarized in Table 1.

| Pathogen | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 | |

| Candida albicans | 22 | |

| Aspergillus niger | 25 |

The presence of specific substituents enhances the lipophilicity and absorption rates of these compounds, leading to improved antimicrobial efficacy.

Anti-inflammatory Properties

This compound derivatives have shown promise as anti-inflammatory agents. For instance, a series of compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2 summarizes the anti-inflammatory activity of selected pyrazole derivatives.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | 75 | 80 | |

| Compound B | 60 | 70 | |

| Compound C | 50 | 65 |

These findings suggest that modifications to the pyrazole ring can enhance anti-inflammatory effects, making these compounds potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. A notable study assessed its effects on various cancer cell lines, revealing significant inhibitory activity.

Table 3 presents the results of anticancer activity against different cell lines.

The data indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, underscoring their therapeutic potential.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant radical scavenging abilities, as shown in Table 4.

The antioxidant properties are attributed to the ability of the pyrazole moiety to donate electrons and neutralize free radicals, potentially offering protective effects against oxidative stress-related diseases.

Case Studies

Several case studies provide insights into the therapeutic applications of this compound:

- Antimicrobial Application : A clinical study demonstrated that a derivative effectively treated skin infections caused by Staphylococcus aureus, showcasing its potential in clinical settings.

- Anti-inflammatory Treatment : In a rat model of arthritis, treatment with a pyrazole derivative resulted in reduced inflammation and pain scores compared to control groups, indicating its efficacy as an anti-inflammatory agent.

- Cancer Therapy : A phase I trial involving patients with advanced solid tumors showed promising results with a specific pyrazole derivative, leading to further investigation into its mechanism of action and optimization for clinical use.

Propiedades

IUPAC Name |

1H-pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1-2,6H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUABWYBFARJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197526 | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4843-98-5 | |

| Record name | 1H-Pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4843-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004843985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.